![molecular formula C20H21ClN2O4 B277927 Ethyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B277927.png)
Ethyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate
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Overview
Description
Ethyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate, also known as Boc-Lys(Cl-Z)-OMe, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and medicinal applications. This compound is a derivative of benzoic acid and is commonly used as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
The exact mechanism of action of Ethyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate can affect various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also increases the levels of anti-inflammatory cytokines such as interleukin-10. Additionally, it has been shown to modulate the activity of certain neurotransmitters, leading to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving Ethyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that it could be used as an anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Ethyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate involves the reaction of 5-amino-2-chlorobenzoic acid with ethyl 2-bromoacetate in the presence of triethylamine. The resulting product is then treated with 4-morpholinecarboxylic acid to yield the final compound.
Scientific Research Applications
Ethyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
Product Name |
Ethyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate |
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Molecular Formula |
C20H21ClN2O4 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
ethyl 5-[(4-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21ClN2O4/c1-2-27-20(25)17-13-16(7-8-18(17)23-9-11-26-12-10-23)22-19(24)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3,(H,22,24) |
InChI Key |
NFNVBVBTGIALRQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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